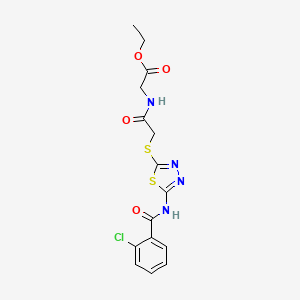

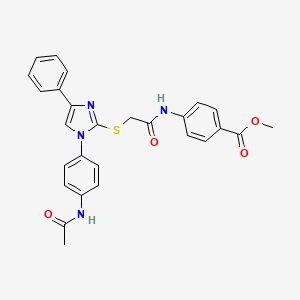

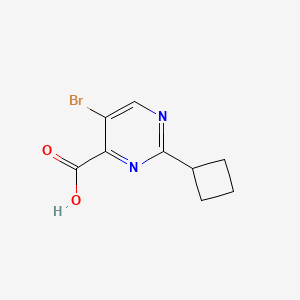

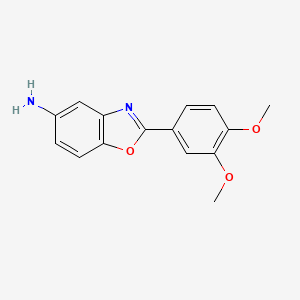

![molecular formula C25H23N3O4S2 B2437322 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1219344-16-7](/img/structure/B2437322.png)

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide” is a compound that contains a benzothiazole core . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one study, a series of novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of these derivatives have also been discussed in the context of their anti-tubercular activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The reaction between benzo[d]thiazol-2-amine and flurbiprofen has been used to prepare a flurbiprofen derivative .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed using techniques like IR, 1H, 13C NMR, and mass spectral data . These compounds are generally characterized by their aromaticity, which is estimated by the chemical shift of the ring proton .Applications De Recherche Scientifique

Synthesis and Characterization

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide and its derivatives are primarily involved in the synthesis and characterization of novel compounds. These compounds are synthesized using various methodologies and characterized using techniques like IR, 1HNMR, 13C-NMR, Mass, and elemental analysis. This process helps in understanding the properties and potential applications of these compounds in different scientific fields (Talupur et al., 2021).

Antimicrobial Activity

These compounds have shown significant antimicrobial activity. They are tested against a range of bacterial and fungal strains, often showing more potent effects than standard reference drugs. This suggests their potential as new antimicrobial agents, particularly against Gram-positive strains (Bikobo et al., 2017).

Antioxidant Activity

Some derivatives of this compound have been identified as potent antioxidants. Their antioxidant activity is compared with known antioxidants like ascorbic acid, demonstrating their potential utility in combating oxidative stress-related damage (Tumosienė et al., 2019).

Antitumor Activity

Studies have also focused on the antitumor activity of these compounds. Some derivatives have shown a high ability to inhibit the in vitro growth of human tumor cells, making them promising candidates for cancer treatment (Ostapiuk et al., 2017).

Antibacterial Agents

The derivatives of this compound have been synthesized and evaluated as novel antibacterial agents, particularly effective against certain strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Diuretic Activity

Some derivatives are tested for their in vivo diuretic activity, with certain compounds showing promising results in this regard (Yar & Ansari, 2009).

Radiosynthesis for PET Tracers

These compounds have been explored for potential use as PET tracers in medical imaging, particularly targeting orexin2 receptors. However, studies indicate they may not be suitable for this application due to inadequate brain uptake or tracer retention (Liu et al., 2012).

Antibacterial, Antifungal, and Anticancer Evaluation

Further research includes evaluating synthesized derivatives for antibacterial, antifungal, and anticancer activities, adding to their potential as multifaceted therapeutic agents (Senthilkumar et al., 2021).

Antipsychotic Agents

Derivatives have been evaluated as potential antipsychotic agents, showing efficacy in binding to dopamine and serotonin receptors, and antagonizing specific behavioral responses in mice (Norman et al., 1996).

Mécanisme D'action

Orientations Futures

Benzothiazole derivatives continue to be a focus of research due to their diverse biological activities. Future research may focus on the development of new synthetic methods and the exploration of their biological activities . The synthesis of new benzothiazole derivatives and their evaluation for anti-tubercular and anti-inflammatory activities is a promising area of research .

Propriétés

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S2/c1-16-8-11-18(12-9-16)34(31,32)28-14-4-6-21(28)24(30)26-17-10-13-19(22(29)15-17)25-27-20-5-2-3-7-23(20)33-25/h2-3,5,7-13,15,21,29H,4,6,14H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMJFCYQGGCUQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid](/img/structure/B2437243.png)

![3-[(E)-[(anthracen-9-yl)methylidene]amino]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2437248.png)

![Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B2437251.png)

![6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2437255.png)

![4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B2437260.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2437262.png)